molecular formula C10H8N4OS B12629915 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol

Cat. No.: B12629915
M. Wt: 232.26 g/mol
InChI Key: NCPKKQBVQBQNHW-UHFFFAOYSA-N
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Description

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol is a complex heterocyclic compound that features a unique fusion of cyclopentane, thieno, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol apart from similar compounds is its specific ring fusion and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,7,11(15)-tetraen-4-one

InChI

InChI=1S/C10H8N4OS/c15-10-12-8-7-5-2-1-3-6(5)16-9(7)11-4-14(8)13-10/h4H,1-3H2,(H,13,15)

InChI Key

NCPKKQBVQBQNHW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=O)NN4C=N3

Origin of Product

United States

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